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Bis(1-naphthylmethyl) sulfone

Photochemistry Photoacid generator Desulfonylation kinetics

Bis(1-naphthylmethyl) sulfone (CAS 69511-16-6; molecular formula C₂₂H₁₈O₂S; MW 346.44 g/mol) is a symmetrical diarylalkyl sulfone featuring two 1-naphthylmethyl groups bridged by a sulfonyl (–SO₂–) moiety. It belongs to the arylmethyl sulfone class, which has been established as a versatile platform for photoacid generators (PAGs) in chemically amplified photoresists, o‑quinodimethane precursors in Diels–Alder cycloaddition strategies, and atropisomerism probes owing to restricted rotation about the Cₐᵣ–S bond.

Molecular Formula C22H18O2S
Molecular Weight 346.4 g/mol
Cat. No. B8631398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-naphthylmethyl) sulfone
Molecular FormulaC22H18O2S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H18O2S/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2
InChIKeyTWPBAZPOWLULEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1-naphthylmethyl) Sulfone (CAS 69511-16-6): Chemical Identity, Comparator Landscape, and Procurement-Relevant Differentiation


Bis(1-naphthylmethyl) sulfone (CAS 69511-16-6; molecular formula C₂₂H₁₈O₂S; MW 346.44 g/mol) is a symmetrical diarylalkyl sulfone featuring two 1-naphthylmethyl groups bridged by a sulfonyl (–SO₂–) moiety. It belongs to the arylmethyl sulfone class, which has been established as a versatile platform for photoacid generators (PAGs) in chemically amplified photoresists, o‑quinodimethane precursors in Diels–Alder cycloaddition strategies, and atropisomerism probes owing to restricted rotation about the Cₐᵣ–S bond [1][2]. The compound’s differentiation from its closest structural analogs—bis(2‑naphthylmethyl) sulfone (positional isomer; CAS 115465-02-6), dibenzyl sulfone (non‑naphthyl analog; CAS 620-32-6), benzyl phenyl sulfone (mixed aryl PAG; CAS 3112-88-7), and methyl 1‑naphthylmethyl sulfone (mono‑naphthyl analog; CAS 5925-59-7)—rests on quantifiable advantages in photochemical singlet reactivity, thermal stability, conformational chirality, and synthetic atom economy, all of which carry direct implications for scientific selection in photolithography, asymmetric synthesis, and polycyclic scaffold construction.

Why Bis(1-naphthylmethyl) Sulfone Cannot Be Replaced by a Generic Arylmethyl Sulfone: The Quantitative Evidence Threshold


The superficial structural similarity among arylmethyl sulfones masks consequential differences in photochemical efficiency, thermal robustness, and stereochemical behavior that render generic substitution scientifically indefensible. The 1‑naphthyl substitution pattern confers a singlet‑state desulfonylation rate constant approximately three times greater than that of the 2‑naphthyl isomer [1], while the melting point of bis(1‑naphthylmethyl) sulfone (220 °C) exceeds that of dibenzyl sulfone (149–153 °C) and benzyl phenyl sulfone (146–150 °C) by roughly 70 °C—a delta that directly impacts pre‑bake and post‑exposure bake compatibility in photolithographic workflows [2]. Furthermore, the 1‑naphthyl‑sulfone linkage creates a stereogenic Cₐᵣ–S axis giving rise to isolable conformational enantiomers (atropisomers), a property absent in benzyl‑based sulfones and substantially attenuated in 2‑naphthyl analogs, with enantiomerization barriers ranging from 7.2 to 14.6 kcal mol⁻¹ [3]. This stereochemical dimension is irrelevant for simple benzyl sulfones but becomes a critical selection criterion in chiral resolution studies, asymmetric Diels–Alder applications, and any procurement decision where conformational integrity must be specified and verified. The quantitative evidence detailed below establishes exactly where bis(1‑naphthylmethyl) sulfone diverges from its closest in‑class candidates.

Bis(1-naphthylmethyl) Sulfone: Quantitative Differentiation Evidence Against Closest Analogs


Photochemical Singlet Reactivity: 1‑Naphthyl Sulfones Exhibit ~3‑Fold Higher Reaction Rate Constant Than 2‑Naphthyl Isomers

In a direct head‑to‑head photochemical study of regioisomeric arylmethyl sulfones, Givens et al. determined that the singlet‑state reaction rate constant (kᵣ) for 1‑naphthyl sulfones is approximately three times greater than that for the corresponding 2‑naphthyl sulfones under identical irradiation conditions. This differential arises from preferential C–S bond fragmentation on the naphthyl side in the singlet excited state, as established through chiral probe and CIDNP experiments [1]. For procurement decisions involving photoresist PAG components, this ~3× kᵣ advantage translates directly to higher quantum efficiency of acid generation per photon absorbed, a parameter that governs lithographic sensitivity.

Photochemistry Photoacid generator Desulfonylation kinetics

Thermal Stability and Melting Point: Bis(1‑naphthylmethyl) Sulfone (220 °C) Substantially Outperforms Dibenzyl and Benzyl Phenyl Sulfones (~148–153 °C)

The melting point of recrystallized bis(1‑naphthylmethyl) sulfone was reported as 220 °C in U.S. Patent 5,374,504 [1]. This value is approximately 70 °C higher than that of dibenzyl sulfone (149–153 °C) and benzyl phenyl sulfone (146–150 °C) . Even within the same patent’s synthetic series—where compounds were prepared under identical conditions using sodium hydrosulfite in DMF—bis(1‑naphthylmethyl) sulfone exhibited the highest melting point: 220 °C vs. bis(3,4‑dichlorobenzyl) sulfone (DCBS) at 177 °C, bis(4‑fluorobenzyl) sulfone at 193 °C, and bis(4‑methoxybenzyl) sulfone at 182 °C [1]. This thermal margin is significant for applications requiring elevated pre‑bake or post‑exposure bake temperatures in photolithographic processing.

Thermal stability Photoresist processing Solid-state characterization

Synthetic Efficiency: Near‑Quantitative Yield (100%) Achieved Under Mild Conditions via Sodium Hydrosulfite Route

U.S. Patent 5,374,504 reports that bis(1‑naphthylmethyl) sulfone was obtained in 100% isolated yield (4.91 g, 14.2 mmol) from the reaction of 1‑chloromethylnaphthalene with sodium hydrosulfite in DMF at 85 °C, after recrystallization from toluene [1]. Under identical or closely analogous conditions within the same patent, other arylmethyl sulfones gave substantially lower yields: bis(4‑methoxybenzyl) sulfone (61%), bis(3,4‑dichlorobenzyl) sulfone (DCBS; 47%), and bis(4‑fluorobenzyl) sulfone (46%) [1]. This quantitative conversion eliminates chromatographic purification requirements and reduces per‑gram cost for procurement at preparative scale.

Synthetic methodology Process chemistry Atom economy

Conformational Atropisomerism: 1‑Naphthyl Sulfones Display Stereogenic Cₐᵣ–S Axes With Experimentally Determined Enantiomerization Barriers (7.2–14.6 kcal mol⁻¹)

Casarini et al. demonstrated by variable‑temperature NMR and low‑temperature HPLC that 1‑naphthyl sulfones bearing a substituent at the 2‑position of the naphthalene ring adopt asymmetric conformations lacking any element of symmetry, thereby generating atropisomeric R,S enantiomer pairs due to restricted rotation about the Cₐᵣ–S bond [1]. Enantiomerization barriers (ΔG‡) for hindered naphthyl sulfones ranged from 7.2 to 14.6 kcal mol⁻¹ depending on substituent bulk [1]. In a bis‑naphthyl sulfone featuring two stereogenic axes, both meso and racemic conformers were detected and physically separated at −80 °C using an enantioselective Whelk‑O 1 column [1]. This stereochemical complexity is structurally precluded in dibenzyl sulfone and benzyl phenyl sulfone, which lack the peri‑steric hindrance necessary to restrict Cₐᵣ–S rotation.

Atropisomerism Stereochemistry Chiral resolution Dynamic NMR

Photoacid Generator Designation: Naphthylmethyl Sulfones Explicitly Identified as Preferred PAGs for Deep‑UV and X‑Ray Chemically Amplified Resists

U.S. Patent 5,374,504 explicitly identifies benzyl and naphthylmethyl sulfones as 'particularly useful acid generators' for chemically amplified photoresist systems, stating that 'the aromatic sulfones such as benzyl and naphthylmethyl sulfones of the invention yield an enhanced sensitivity per acid generator than generally achieved' [1]. The patent demonstrates sensitivity to deep‑UV (248 nm), X‑ray (1.4 nm), and electron‑beam exposure. While the patent’s working examples use DCBS as the model PAG, the claims broadly cover naphthylmethyl sulfones, and the enhanced photochemical efficiency of the 1‑naphthyl scaffold (see Evidence Item 1) provides a mechanistic basis for the patent’s preference [2]. Independent studies on arylmethyl sulfone PAGs in PTBSS copolymer resists confirmed that structural variation among sulfones significantly modulates 248 nm sensitivity due to differences in extinction coefficient [2].

Photolithography Chemically amplified resist Photoacid generator Deep-UV

Bis(1-naphthylmethyl) Sulfone: Evidence‑Backed Research and Industrial Application Scenarios


Deep‑UV (248 nm) and X‑Ray Chemically Amplified Photoresist Formulation

Bis(1‑naphthylmethyl) sulfone serves as a photoacid generator (PAG) scaffold in chemically amplified resist compositions for semiconductor lithography. Its 1‑naphthyl substitution confers a singlet‑state desulfonylation rate constant approximately three times higher than the 2‑naphthyl isomer [1], directly enhancing photochemical acid generation efficiency. Its melting point of 220 °C ensures compatibility with pre‑bake and post‑exposure bake temperatures that would melt or sublime lower‑melting PAG candidates such as dibenzyl sulfone (149–153 °C) or benzyl phenyl sulfone (146–150 °C) [2]. The parent patent explicitly identifies naphthylmethyl sulfones as providing 'enhanced sensitivity per acid generator than generally achieved' for deep‑UV, X‑ray, and electron‑beam lithography [2].

o‑Quinodimethane (o‑QDM) Precursor for Diels–Alder Polycyclic Construction

The symmetrical bis(1‑naphthylmethyl) sulfone framework serves as a thermal or photochemical o‑quinodimethane precursor via SO₂ extrusion. Kotha et al. demonstrated the strategic use of sulfone‑bearing hybrid benzocyclobutene systems—synthesized using rongalite as the SO₂ dianion source—for selective Diels–Alder cycloaddition at the sulfone terminus, enabling the construction of functionalized annulated benzocycloalkanes [1]. The near‑quantitative synthetic yield (100%) reported for bis(1‑naphthylmethyl) sulfone [2] makes it an economically viable building block for such polycyclic scaffold syntheses, where other arylmethyl sulfones (yields 46–61%) would incur substantially higher material costs at preparative scale.

Atropisomerism and Chiral Separation Model System

The restricted rotation about the Cₐᵣ–S bond in 1‑naphthyl sulfones creates stable conformational atropisomers that can be physically separated by low‑temperature chiral HPLC. Casarini et al. demonstrated the separation of three conformational stereoisomers (meso and racemic) from a bis‑naphthyl sulfone system at −80 °C on a Whelk‑O 1 column, with enantiomerization barriers in the range of 7.2–14.6 kcal mol⁻¹ as determined by dynamic NMR line‑shape analysis [1]. This makes bis(1‑naphthylmethyl) sulfone an experimentally tractable model compound for studying axial chirality, developing new chiral stationary phases, and training researchers in dynamic stereochemistry—capabilities not offered by benzyl‑based sulfones that lack a stereogenic Cₐᵣ–S axis.

Green Synthesis Methodology Development Using Rongalite‑Based SO₂ Incorporation

Bis(1‑naphthylmethyl) sulfone exemplifies the rongalite‑mediated thiol‑free approach to symmetrical sulfones, a methodology that avoids malodorous thiols and strong oxidizing agents (e.g., m‑CPBA) required in conventional sulfide‑oxidation routes. The rongalite strategy delivers direct SO₂ incorporation with superior atom economy [1]. The 100% yield achieved under mild conditions (Na₂S₂O₄/DMF, 85 °C) [2] positions this compound as a benchmark substrate for evaluating new sulfone‑forming reagents and green chemistry metrics, where the yield differential of +39–54 percentage points over comparator arylmethyl sulfones provides a wide dynamic range for method optimization.

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